6-Aminohexanenitrile

Catalysis Hydrogenation Polyamide Precursors

6-Aminohexanenitrile (CAS 31196-10-8), also known as 6-aminocapronitrile or ε-aminocapronitrile, is a bifunctional C6 aliphatic nitrile bearing both a primary amine and a nitrile group, with a molecular weight of 112.17 g/mol, a density of approximately 0.9 g/cm³, and a boiling point near 231°C at 760 mmHg. It is typically supplied as a colorless to pale yellow liquid with a minimum purity of 97%.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 31196-10-8
Cat. No. B7779925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminohexanenitrile
CAS31196-10-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC(CCC#N)CCN
InChIInChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
InChIKeyKBMSFJFLSXLIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminohexanenitrile CAS 31196-10-8: Chemical Identity, Procurement Considerations, and Baseline Specifications


6-Aminohexanenitrile (CAS 31196-10-8), also known as 6-aminocapronitrile or ε-aminocapronitrile, is a bifunctional C6 aliphatic nitrile bearing both a primary amine and a nitrile group, with a molecular weight of 112.17 g/mol, a density of approximately 0.9 g/cm³, and a boiling point near 231°C at 760 mmHg . It is typically supplied as a colorless to pale yellow liquid with a minimum purity of 97% [1]. This compound serves as the critical half-hydrogenation intermediate between adiponitrile (ADN) and 1,6-hexanediamine (HDA), and is a direct precursor to caprolactam, the monomer for nylon-6, establishing its central role in the polyamide supply chain [2][3].

Why Generic Substitution of 6-Aminohexanenitrile in Hydrogenation and Polymer Precursor Applications Is Not Trivial


6-Aminohexanenitrile occupies a kinetically and thermodynamically narrow process window in the hydrogenation of adiponitrile (ADN); its formation is highly sensitive to catalyst composition, reaction conditions, and the presence of basic promoters [1]. Unlike its fully saturated analog 1,6-hexanediamine (HDA) or the cyclic by-product azacycloheptane, which can be produced with higher or comparable selectivity under different catalytic regimes, 6-aminohexanenitrile is a transient intermediate whose selective isolation requires precise control of catalyst morphology (e.g., octahedral Ni-MgO) and the use of basic dopants (e.g., K, N) to suppress over-hydrogenation and condensation side reactions [2][3]. Substituting 6-aminohexanenitrile with alternative C6 amines or nitriles would fundamentally alter the reaction pathway to caprolactam, compromising process yield and economic viability in nylon-6 precursor manufacturing [4].

6-Aminohexanenitrile: Quantitative Comparative Evidence for Scientific Selection


Catalytic Selectivity to 6-Aminohexanenitrile: Potassium-Doped vs. Undoped Nickel Catalysts

Potassium doping of nickel catalysts dramatically shifts selectivity toward 6-aminohexanenitrile (6-AHN) in the gas-phase hydrogenation of adiponitrile. While undoped nickel catalysts produce a mixture of 1,6-hexanediamine (HDA) and azacycloheptane, potassium-doped systems achieve near-quantitative selectivity for 6-AHN [1][2]. This demonstrates that procurement of 6-AHN as a product is not merely a matter of reaction quenching; it requires a catalyst engineered to arrest the hydrogenation at the half-way point, a characteristic not shared by other C6 nitrile intermediates.

Catalysis Hydrogenation Polyamide Precursors

Ni-Fe/CaO Catalyst Performance for Adiponitrile Partial Hydrogenation to 6-Aminohexanenitrile

A Ni-Fe/CaO catalyst system achieves high conversion and selectivity for 6-aminohexanenitrile (ACN) under mild conditions. This represents a practical benchmark for industrial procurement of 6-AHN as a product, distinguishing it from processes that aim for full hydrogenation to HDA or other side products [1].

Catalysis Hydrogenation Process Chemistry

Dual Functional Group Reactivity: Amine vs. Nitrile in Derivatization

6-Aminohexanenitrile contains both a primary amine and a nitrile group within a single C6 chain, enabling sequential or orthogonal functionalization not possible with mono-functional analogs such as 1,6-hexanediamine (HDA) or adiponitrile (ADN) . This structural feature allows the compound to serve as a unique building block in stepwise synthesis, whereas HDA and ADN require more complex multi-step sequences to achieve similar molecular complexity.

Organic Synthesis Bifunctional Monomers Pharmaceutical Intermediates

Industrial Relevance: Direct Precursor to Caprolactam and Nylon-6

6-Aminohexanenitrile is the key intermediate in the alternative 'butadiene route' to caprolactam, which then polymerizes to nylon-6 [1][2]. This pathway is considered more environmentally friendly and atom-economical compared to the traditional cyclohexanone-oxime route. Other C6 nitriles or amines (e.g., adiponitrile, 1,6-hexanediamine) do not directly cyclize to caprolactam; they lead to different products (nylon-6,6) or require additional steps.

Polymer Chemistry Nylon-6 Synthesis Caprolactam Production

Procurement-Driven Application Scenarios for 6-Aminohexanenitrile (CAS 31196-10-8)


Selective Hydrogenation Catalyst Development and Process Optimization

Researchers and process chemists developing catalysts for the partial hydrogenation of adiponitrile (ADN) to 6-aminohexanenitrile (6-AHN) require high-purity 6-AHN as an analytical standard and for calibration. The quantitative selectivity data presented in Section 3 (e.g., 100% selectivity with K-doped Ni catalysts, 74.4% selectivity with Ni-Fe/CaO) establish clear benchmarks for catalyst performance evaluation [1][2]. Procuring 6-AHN enables accurate quantification of product streams and optimization of reaction conditions to maximize yield of this valuable intermediate.

Caprolactam and Nylon-6 Precursor Sourcing

Industrial procurement of 6-aminohexanenitrile is essential for manufacturers utilizing the butadiene-to-caprolactam route for nylon-6 production. As established in Section 3, 6-aminohexanenitrile is the direct precursor to caprolactam, a position no other C6 nitrile or amine can fill [3]. Reliable, high-purity (≥97%) supply of 6-aminohexanenitrile is therefore a critical procurement requirement for maintaining nylon-6 production capacity and ensuring process economics.

Bifunctional Monomer for Specialty Polyamide and Copolymer Synthesis

Polymer scientists seeking to introduce controlled functionality into polyamides require the unique dual amine/nitrile structure of 6-aminohexanenitrile. Unlike the symmetric 1,6-hexanediamine (which yields nylon-6,6) or adiponitrile, 6-AHN allows for sequential polymerization or post-polymerization modification, enabling the design of novel copolymers with tailored properties . Procuring this specific monomer is necessary for accessing this synthetic space.

Pharmaceutical Intermediate and Building Block for Asymmetric Synthesis

Medicinal chemists utilize the orthogonal reactivity of 6-aminohexanenitrile's amine and nitrile groups to construct complex molecular architectures in fewer steps. The quantitative structure-activity relationships inherent to its bifunctionality (Section 3) provide a predictable synthetic handle that is not available with mono-functional C6 analogs. Procurement of research-grade 6-AHN is therefore justified for efficient route scouting and lead optimization in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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